DL-Lysine-2-13C dihydrochloride
Overview
Description
DL-Lysine-2-13C dihydrochloride is a stable isotope-labeled compound used in scientific research. It is specifically labeled with the stable carbon isotope 13C at position 2 of the lysine molecule. This labeling allows researchers to track the fate and metabolism of lysine within biological systems.
Synthesis Analysis
The synthesis of DL-Lysine-2-13C dihydrochloride involves introducing the stable isotope 13C into the lysine molecule during its production. Typically, this is achieved through chemical reactions using 13C-labeled precursors. The resulting compound is then purified and converted into its dihydrochloride salt form.
Molecular Structure Analysis
DL-Lysine-2-13C dihydrochloride has the following molecular formula:
- Chemical Formula : C~6~H~14~N~2~O~2~·2HCl
- Linear Formula : H~2~N(CH~2~)~4~13CH(NH~2~)CO~2~H·2HCl
- Molecular Weight : 220.10 g/mol
Chemical Reactions Analysis
DL-Lysine-2-13C dihydrochloride can participate in various chemical reactions similar to natural lysine. Researchers use it as a tracer to study lysine metabolism, protein synthesis, and enzymatic processes. For example, it can be incorporated into proteins during cell culture experiments, allowing tracking of labeled lysine in newly synthesized proteins.
Physical And Chemical Properties Analysis
- Melting Point : Approximately 190°C (literature value)
- Isotopic Purity : 99% atom 13C
Safety And Hazards
DL-Lysine-2-13C dihydrochloride is generally considered safe for laboratory use. However, standard safety precautions should be followed when handling any chemical compound. It is essential to wear appropriate protective gear and work in a well-ventilated area.
Future Directions
Research involving stable isotope-labeled compounds continues to advance our understanding of biochemical processes. Future studies may explore DL-Lysine-2-13C dihydrochloride’s applications in proteomics, metabolic flux analysis, and drug development.
properties
IUPAC Name |
2,6-diamino(213C)hexanoic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/i5+1;; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBBURJFZIMRPCZ-XLCWSWKCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN)C[13CH](C(=O)O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583876 | |
Record name | (2-~13~C)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DL-Lysine-2-13C dihydrochloride | |
CAS RN |
286437-17-0 | |
Record name | (2-~13~C)Lysine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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